5-Fluoropyrazine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

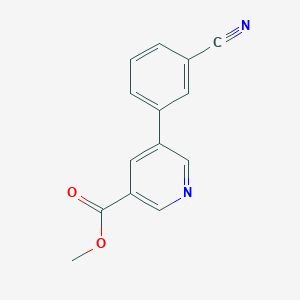

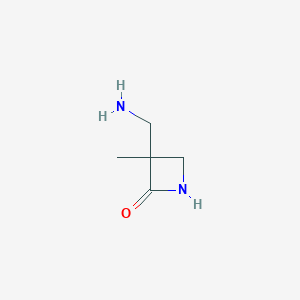

5-Fluoropyrazine-2-carbaldehyde: is an organic compound with the molecular formula C5H3FN2O It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazine-2-carbaldehyde typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carbaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process .

化学反応の分析

反応の種類: 5-フルオロピラジン-2-カルバルデヒドは、以下を含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、5-フルオロピラジン-2-カルボン酸を生成するまで酸化できます.

還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、第一級アルコールに還元できます.

一般的な試薬と条件:

酸化: 水性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水酸化ナトリウムなどの塩基の存在下のアミン。

主な生成物:

酸化: 5-フルオロピラジン-2-カルボン酸。

還元: 5-フルオロピラジン-2-メタノール。

4. 科学研究における用途

化学: 5-フルオロピラジン-2-カルバルデヒドは、より複雑なフッ素化ヘテロ環の合成における中間体として使用されます。 これらの化合物は、生物活性と安定性が向上しているため、医薬品や農薬の開発において貴重なものです .

生物学および医学: 薬化学では、5-フルオロピラジン-2-カルバルデヒドなどのフッ素化化合物は、抗癌剤や抗菌剤としての可能性について研究されています。 フッ素の存在は、化合物の生物活性と薬物動態を大幅に変える可能性があります .

産業: この化合物は、ポリマーやコーティングなどの特定の特性を持つ材料の開発にも使用されており、フッ素原子は、溶媒に対する耐性や熱安定性などの独自の特性を与えます .

科学的研究の応用

Chemistry: 5-Fluoropyrazine-2-carbaldehyde is used as an intermediate in the synthesis of more complex fluorinated heterocycles. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .

Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as anticancer and antimicrobial agents. The presence of fluorine can significantly alter the biological activity and pharmacokinetics of the compounds .

Industry: This compound is also used in the development of materials with specific properties, such as polymers and coatings, where the fluorine atom imparts unique characteristics like increased resistance to solvents and thermal stability .

作用機序

5-フルオロピラジン-2-カルバルデヒドの生物系における作用機序は、特定の分子標的との相互作用を伴います。フッ素原子の強い電子求引効果は、化合物の反応性と酵素や受容体への結合親和性に影響を与える可能性があります。 これにより、DNA合成やタンパク質機能などの重要な生物学的経路が阻害され、薬物開発の候補となる可能性があります .

類似化合物との比較

類似化合物:

5-フルオロピラジン-2-カルボン酸: 構造は似ていますが、アルデヒド基ではなくカルボン酸基を持っています.

5-ブロモピラジン-2-カルバルデヒド: 構造は似ていますが、フッ素原子ではなく臭素原子を持っています.

ユニークさ: 5-フルオロピラジン-2-カルバルデヒドは、フッ素原子の存在により独特です。これは、独特の電子特性を与えます。 これにより、化合物の安定性、反応性、および生物活性は、フッ素化されていないまたは異なる置換基を持つ類似体と比較して強化される可能性があります .

特性

分子式 |

C5H3FN2O |

|---|---|

分子量 |

126.09 g/mol |

IUPAC名 |

5-fluoropyrazine-2-carbaldehyde |

InChI |

InChI=1S/C5H3FN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H |

InChIキー |

RVVGRIVSJXYNHV-UHFFFAOYSA-N |

正規SMILES |

C1=C(N=CC(=N1)F)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)